

A Technical Guide to the Spectroscopic Data of Aspinonene

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Compound of Interest

Compound Name: Aspinonene

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This technical guide provides a comprehensive overview of the spectroscopic data for **Aspinonene**, a polyketide natural product isolated from fungi of the genus *Aspergillus*. The information presented herein is essential for the identification, structural elucidation, and purity assessment of this compound, which is of interest for its potential biological activities.

Chemical Structure and Properties

Aspinonene is a fungal secondary metabolite first isolated from *Aspergillus ochraceus*. Its chemical structure was determined through extensive spectroscopic analysis.

- IUPAC Name: (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[1]
- Molecular Formula: C₉H₁₆O₄
- Molecular Weight: 188.22 g/mol

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **Aspinonene**. This data is critical for the verification and characterization of the molecule. The definitive source for this experimental data is cited as J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **Aspinonene**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1-H ₂	3.58	dd	11.5, 4.5
3.48	dd	11.5, 7.5	
3-H	5.75	dd	15.5, 7.5
4-H	5.65	dd	15.5, 1.0
5-H	4.25	m	
6-H ₃	1.25	d	6.5
7-H	2.95	dq	5.5, 2.0
8-H	3.05	d	2.0
9-H ₃	1.30	d	5.5

Table 2: ^{13}C NMR Spectroscopic Data of **Aspinonene**

Position	Chemical Shift (δ) ppm
1	65.8
2	76.5
3	135.5
4	128.0
5	70.0
6	23.5
7	58.5
8	61.0
9	17.5

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of **Aspinonene**. High-resolution mass spectrometry (HRMS) provides the exact mass.

Table 3: Mass Spectrometry Data for **Aspinonene**

Ion	m/z (Observed)	m/z (Calculated)	Formula
$[\text{M}+\text{H}]^+$	189.1121	189.1127	$\text{C}_9\text{H}_{17}\text{O}_4$
$[\text{M}+\text{Na}]^+$	211.0941	211.0946	$\text{C}_9\text{H}_{16}\text{NaO}_4$

Infrared (IR) Spectroscopy

The infrared spectrum of **Aspinonene** displays characteristic absorption bands corresponding to its functional groups.

Table 4: Infrared (IR) Spectroscopic Data of **Aspinonene**

Wavenumber (cm^{-1})	Intensity	Assignment
3400	Strong, Broad	O-H stretch (hydroxyl groups)
2970	Medium	C-H stretch (aliphatic)
1670	Weak	C=C stretch (alkene)
1250	Medium	C-O stretch (epoxide)
1080	Strong	C-O stretch (alcohols)
970	Medium	=C-H bend (trans alkene)

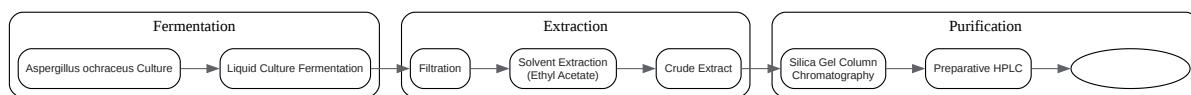
Experimental Protocols

The following protocols are generalized methodologies for the isolation and spectroscopic analysis of **Aspinonene** from fungal cultures.

Isolation and Purification of Aspinonene

Aspinonene is typically isolated from the culture broth of *Aspergillus ochraceus*. The process involves fermentation, extraction, and chromatographic purification.

- Fermentation: *Aspergillus ochraceus* (strain DSM-7428) is cultured in a suitable liquid medium. The fermentation is maintained at a pH between 3.5 and 4.5.
- Extraction: The fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent such as ethyl acetate.
- Chromatography: The crude extract is subjected to a series of chromatographic steps, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to yield pure **Aspinonene**.



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Figure 1. Experimental workflow for the isolation and purification of **Aspinonene**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Aspinonene** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: A standard ^1H NMR spectrum is acquired with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Mass Spectrometry

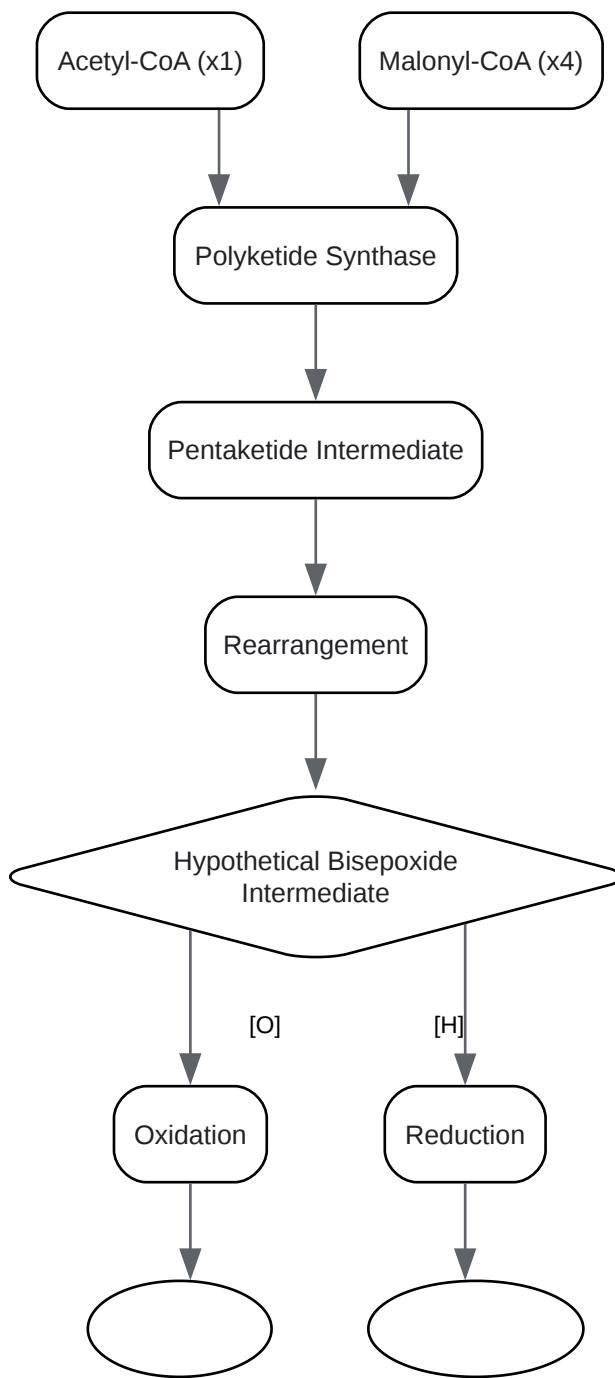
- Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Sample Preparation: A dilute solution of **Aspinonene** in methanol or acetonitrile is infused into the ESI source.
- Data Acquisition: Spectra are acquired in positive ion mode to observe protonated ($[\text{M}+\text{H}]^+$) and sodiated ($[\text{M}+\text{Na}]^+$) adducts.

Infrared Spectroscopy

- Sample Preparation: A thin film of the purified compound is prepared on a potassium bromide (KBr) disc.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Biosynthetic Pathway

Aspinonene is a pentaketide, meaning it is biosynthesized from five two-carbon units derived from acetyl-CoA. The biosynthesis is closely related to that of aspyrone, another metabolite produced by *A. ochraceus*. The proposed pathway involves the formation of a pentaketide intermediate, which then undergoes a rearrangement to form a hypothetical bisepoxide intermediate. This intermediate can then be either oxidized to aspyrone or reduced to **Aspinonene**.



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Figure 2. Proposed biosynthetic pathway of **Aspinonene** and **Aspyrone**.

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References

- 1. Biosynthesis of aspinonene, a branched pentaketide produced by *Aspergillus ochraceus*, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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